molecular formula C11H14N2O3 B1329699 Glycyl-DL-phenylalanine CAS No. 721-66-4

Glycyl-DL-phenylalanine

Cat. No.: B1329699
CAS No.: 721-66-4
M. Wt: 222.24 g/mol
InChI Key: JBCLFWXMTIKCCB-UHFFFAOYSA-N
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Description

Glycyl-DL-phenylalanine is a dipeptide composed of glycine and DL-phenylalanine. It is a synthetic compound often used in biochemical research to study peptide interactions and enzymatic processes. The compound is known for its role in various biological and chemical applications due to its structural properties and reactivity.

Mechanism of Action

Target of Action

Glycyl-DL-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain .

Mode of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

Glycyl-Phenylalanine is a dipeptide composed of glycine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Pharmacokinetics

It is known that amino acids and amino acid derivatives influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

It is known that the presence of positive values suggests robust ion-ion interactions within the ionic liquid containing amino acids .

Action Environment

It is known that when \(\delta {v}_{\phi }^{0}\) takes a positive value, it indicates that valine and glycyl-l-phenylalanine may possess the ability to enhance .

Biochemical Analysis

Biochemical Properties

Glycyl-DL-phenylalanine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is used in methods and composition for spacial and temporal measurement of catalytic activity .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It is known to evoke a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects at the molecular level . It is known to exert its effects through enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in specific metabolic pathways . It interacts with enzymes or cofactors in these pathways, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-DL-phenylalanine can be synthesized through a peptide coupling reaction. The process typically involves the condensation of glycine and DL-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The product is then purified through crystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar peptide coupling techniques but with optimized conditions for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Glycyl-DL-phenylalanine undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield glycine and DL-phenylalanine.

    Oxidation: The phenylalanine moiety can undergo oxidation to form phenylpyruvic acid.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Substitution: Alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

Glycyl-DL-phenylalanine has several applications in scientific research:

Comparison with Similar Compounds

    Glycyl-L-phenylalanine: Similar structure but with L-phenylalanine, often used in stereochemistry studies.

    Glycyl-glycine: A simpler dipeptide used in basic peptide research.

    Phenylalanine: An amino acid with broader applications in biochemistry and medicine.

Uniqueness: Glycyl-DL-phenylalanine is unique due to its racemic mixture of phenylalanine, providing a model for studying the effects of chirality in peptides. Its structural properties make it a versatile tool in various research fields .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLFWXMTIKCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Phenylalanine
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CAS No.

721-66-4, 34258-14-5, 3321-03-7
Record name Glycylphenylalanine
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Record name Glycylphenylalanine
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Record name NSC522450
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Record name Glycyl-DL-phenylalanine
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Record name L-Phenylalanine, N-glycyl-
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Record name N-glycyl-3-phenyl-DL-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Glycyl-DL-phenylalanine?

A1: this compound is a dipeptide composed of glycine and DL-phenylalanine.

  • Molecular Formula: C11H14N2O3 []
  • Molecular Weight: 222.24 g/mol []
  • Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, common characterization techniques include NMR (1H NMR is mentioned in []), IR [, ], and UV spectroscopy []. Additionally, X-ray crystallography has been used to determine its crystal and molecular structure. []

Q2: What are the applications of this compound in coordination chemistry?

A2: this compound can act as a ligand in the synthesis of metal complexes. Studies have explored its interaction with various transition metals like Copper(II), Zinc(II), Nickel(II), and Cobalt(II). [, ] These studies often focus on characterizing the resulting complexes using techniques like elemental analysis, molar conductance measurements, and spectroscopic methods (IR, UV).

Q3: What is known about the "doubling reaction" observed during the cyclization of this compound?

A3: Researchers observed a “doubling reaction” during the cyclization of this compound and its derivatives. [] This reaction leads to the formation of the cyclohexapeptide, cyclo-glycyl-glycyl-DL-phenylalanyl-glycyl-glycyl-DL-phenylalanyl, instead of the expected cyclo-tripeptide. The use of activated esters, like p-methanesulfonylphenyl ester, in the cyclization process also yielded the cyclohexapeptide, suggesting a potential preference for the formation of one diastereoisomer during cyclization. []

Q4: Are there any studies on the stability of this compound under various conditions?

A4: While the provided abstracts do not directly address the stability of this compound, one study mentions using Dimethylsulfoxide (DMSO) as a solvent for cryoscopic determination of molecular weights of cyclopeptides, indicating its stability in this solvent. [] Further research is required to determine the compound's stability under various conditions like pH, temperature, and storage.

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A5: Commonly used analytical techniques for this compound and its derivatives include:

  • Spectroscopy: IR, UV, and NMR (specifically 1H NMR) spectroscopy are used for structural characterization and identification. [, ]
  • X-ray crystallography: This technique has been used to determine the crystal and molecular structure of this compound. []
  • Elemental analysis: This method is used to determine the elemental composition, confirming the synthesis of desired compounds. [, ]

Q6: Is there any research on the environmental impact and degradation of this compound?

A6: The provided abstracts do not offer information regarding the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.

Q7: What is the historical context of research on this compound?

A7: Research on this compound and related peptides, particularly cyclic peptides, dates back to at least the mid-20th century. [, ] Early work focused on developing synthetic methods for these compounds, understanding their conformational properties, and exploring their potential applications. The "doubling reaction" observed during cyclization represents a significant finding in this area. [] While the initial focus was primarily on chemical synthesis and characterization, subsequent research explored their coordination chemistry and potential biological activities. [, ]

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